molecular formula C11H15NO4 B11782312 Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate

Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate

Katalognummer: B11782312
Molekulargewicht: 225.24 g/mol
InChI-Schlüssel: LAGVSFKRKXZBHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate typically involves the cyclization of intermediate compounds. One common method involves the reaction of hydroxylamine hydrochloride (NH2OH·HCl) with a suitable precursor in refluxing methanol for 2-3 hours . This reaction yields the desired isoxazole compound, which can then be further modified to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate include:

Uniqueness

This compound is unique due to its specific structure, which includes a cyclohexyloxy group attached to the isoxazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and development applications .

Eigenschaften

Molekularformel

C11H15NO4

Molekulargewicht

225.24 g/mol

IUPAC-Name

methyl 3-cyclohexyloxy-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C11H15NO4/c1-14-11(13)9-7-10(12-16-9)15-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3

InChI-Schlüssel

LAGVSFKRKXZBHO-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=NO1)OC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.